

Tetrabromomethane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carbon tetrabromide	
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Introduction

Tetrabromomethane, also known as **carbon tetrabromide** (CBr₄), is a perhalogenated organic compound that serves as a valuable reagent in organic synthesis.[1] Its utility stems from its role as a bromine source and its participation in key name reactions, making it a subject of interest for researchers in synthetic chemistry and drug development.[2][3] This technical guide provides an in-depth overview of the physicochemical properties of tetrabromomethane, detailed experimental protocols for their determination, and a summary of its key chemical applications.

Physicochemical Properties

Tetrabromomethane is a colorless to pale yellow crystalline solid at room temperature with a slight, characteristic odor.[4][5] It possesses a tetrahedral molecular geometry with a central carbon atom bonded to four bromine atoms.[6] Due to its symmetrical structure, the molecule has a zero dipole moment.[6]

Tabulated Physicochemical Data

The key physicochemical properties of tetrabromomethane are summarized in the table below for easy reference and comparison.



Property	Value	References
Molecular Formula	CBr ₄	[7]
Molecular Weight	331.63 g/mol	[7]
Appearance	Colorless to yellow-brown crystals	[5][7]
Melting Point	90.1 - 94.5 °C (194.2 - 202.1 °F; 363.2 - 367.6 K)	[6][8]
Boiling Point	189.5 - 190 °C (373.1 - 374 °F; 462.6 - 463.1 K)	[7][9]
Density	3.42 g/cm³ (solid)	[4]
Solubility in Water	0.024 g/100 mL (at 30 °C)	[6]
Solubility in Organic Solvents	Soluble in ethanol, ether, and chloroform	[4]
Vapor Pressure	40 mmHg at 96 °C (205 °F)	[8][10]
Refractive Index (n_D)	1.5942 at 100 °C	[6]
LogP (Octanol-Water Partition Coefficient)	3.42	[8]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of tetrabromomethane.

- ¹³C NMR: A single peak is observed in the ¹³C NMR spectrum, reflecting the symmetrical nature of the molecule where all four bromine-substituted carbon atoms are chemically equivalent.[8]
- Mass Spectrometry (MS): The mass spectrum shows a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The molecular ion peak (M+) is observed, and fragmentation patterns can provide further structural information.[8]



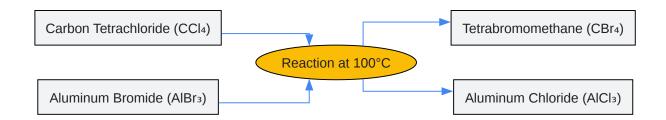
- Infrared (IR) Spectroscopy: The IR spectrum of tetrabromomethane displays characteristic absorption bands corresponding to the C-Br stretching vibrations.
- UV-Vis Spectroscopy: The maximum absorption (λ _max) in butanol is observed at 228 nm. [8]

Synthesis and Reactivity Synthesis

Tetrabromomethane can be synthesized through a few primary methods:

- Bromination of Methane: This process involves the reaction of methane with bromine, which can be initiated by UV light. This method is analogous to the chlorination of methane and produces a mixture of brominated methanes.[6]
- Halogen Exchange: A more economical and higher-yield synthesis involves the reaction of carbon tetrachloride with aluminum bromide at 100 °C.[6][11]

A general workflow for the synthesis of tetrabromomethane via halogen exchange is depicted below.



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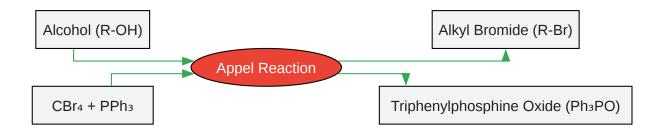
Synthesis of Tetrabromomethane via Halogen Exchange.

Reactivity and Key Reactions

Tetrabromomethane is a key reagent in several important organic transformations, most notably the Appel and Corey-Fuchs reactions.[1][2]



• Appel Reaction: In combination with triphenylphosphine (PPh₃), tetrabromomethane is used to convert alcohols to alkyl bromides.[6] The reaction proceeds via the formation of a phosphonium salt intermediate.[4]



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The Appel Reaction for Alcohol Bromination.

 Corey-Fuchs Reaction: This reaction utilizes tetrabromomethane and triphenylphosphine to convert aldehydes into terminal alkynes. The first step involves the formation of a dibromoalkene, which is then treated with a strong base to yield the alkyne.[6]

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of a solid organic compound like tetrabromomethane.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology (Capillary Method):

- Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom.[9]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele



tube with mineral oil or a modern melting point apparatus).[12]

- Heating: The heating bath is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the expected melting point is approached.[9]
- Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[11]

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Since tetrabromomethane is a solid at room temperature, its boiling point is determined from the molten state.

Methodology (Thiele Tube Method):

- Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[13]
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a
 Thiele tube containing a high-boiling liquid (e.g., mineral oil).[13]
- Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[14]
- Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[13][14]

Density Determination

Objective: To determine the mass per unit volume of the solid.

Methodology (Liquid Displacement Method):



- Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.[2]
- Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water for tetrabromomethane, given its low solubility). The initial volume of the liquid is recorded.[15]
- The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged.

 The new volume of the liquid is recorded.[15]
- Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[15]

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology (Qualitative):

- Sample and Solvent Preparation: A small, measured amount of the solid (e.g., 10-20 mg) is placed in a test tube.[16]
- Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[17]
- Observation: The mixture is agitated vigorously for a set period. The solubility is observed and categorized as soluble, partially soluble, or insoluble.[18]
- This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, chloroform).

Spectroscopic Analysis

Objective: To obtain the IR, NMR, and Mass spectra for structural elucidation.

Methodology:

Infrared (IR) Spectroscopy (Solid):



- KBr Pellet Method: A small amount of the sample is ground with dry potassium bromide
 (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the IR spectrometer for analysis.[19]
- Thin Film Method: The solid is dissolved in a volatile solvent. A drop of the solution is
 placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving
 a thin film of the compound on the plate for analysis.[20]
- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard such as tetramethylsilane (TMS) may be added.[21]
 - Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A standard ¹³C NMR experiment with proton decoupling is then run to acquire the spectrum.[22][23]
- Mass Spectrometry (MS):
 - Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically after being vaporized.[24]
 - Ionization: The sample molecules are ionized, for example, by electron impact (EI), which
 involves bombarding the molecules with a high-energy electron beam. This process forms
 a molecular ion (M+).[25]
 - Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion.[25]

Toxicology and Safety

Tetrabromomethane is considered toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[10][17] Chronic exposure may lead to liver and kidney damage.[15][26] It



is essential to use personal protective equipment, such as gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or a fume hood when handling this compound.[15]

Conclusion

Tetrabromomethane is a versatile and important reagent in organic synthesis with well-defined physicochemical properties. A thorough understanding of these properties, along with its synthesis and reactivity, is crucial for its effective and safe use in research and development. The experimental protocols outlined in this guide provide a framework for the characterization of this and similar solid organic compounds.

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- To cite this document: BenchChem. [Tetrabromomethane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125887#physicochemical-properties-oftetrabromomethane]

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